(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine hydrobromide
Description
(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine hydrobromide is a hydrobromide salt of a secondary amine featuring a 1,3-benzodioxole (methylenedioxyphenyl) group and a 4-methylbenzyl substituent. The compound is listed in specialty chemical catalogs (e.g., CymitQuimica) but is currently marked as discontinued . Its structure combines aromatic and heterocyclic motifs, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)methanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.BrH/c1-12-2-4-13(5-3-12)9-17-10-14-6-7-15-16(8-14)19-11-18-15;/h2-8,17H,9-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGKSTNWJYLYSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCO3.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
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Imine Formation : Piperonylamine reacts with 4-methylbenzaldehyde in a dehydrating solvent (e.g., dichloromethane) to form an imine intermediate. Anhydrous conditions are maintained using drying agents like sodium sulfate.
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Reduction : Sodium borohydride (NaBH) in methanol reduces the imine to the secondary amine at ambient temperature (20°C).
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Salt Formation : The free base is treated with hydrobromic acid (HBr) to yield the hydrobromide salt.
Experimental Protocol
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Reagents :
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Piperonylamine (1.0 equiv)
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4-Methylbenzaldehyde (1.1 equiv)
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NaBH (2.0 equiv)
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Methanol, dichloromethane (DCM)
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Procedure :
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Dissolve piperonylamine and 4-methylbenzaldehyde in DCM with anhydrous NaSO. Stir for 2 hours.
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Cool the mixture to 0°C and slowly add NaBH in methanol. Stir for 1 hour at 20°C.
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Quench with water, extract with DCM, and dry over MgSO.
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Purify via column chromatography (HO/MeCN gradient).
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Treat the isolated amine with HBr in ether to precipitate the hydrobromide salt.
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Yield and Optimization
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Advantages : High atom economy, mild conditions, and compatibility with sensitive functional groups.
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Challenges : Requires strict moisture control during imine formation.
Alkylation of Amines
Alkylation offers an alternative pathway by reacting a primary amine with an alkyl halide. For this compound, 4-methylbenzylamine can be alkylated with 1,3-benzodioxol-5-ylmethyl chloride .
Reaction Design
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Halide Preparation : 1,3-Benzodioxol-5-ylmethanol is treated with thionyl chloride (SOCl) to generate the corresponding chloride.
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Alkylation : 4-Methylbenzylamine reacts with the chloride in the presence of a base (e.g., KCO) to form the secondary amine.
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Salt Formation : As above, HBr treatment yields the hydrobromide salt.
Experimental Protocol
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Reagents :
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1,3-Benzodioxol-5-ylmethanol (1.0 equiv)
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SOCl (1.2 equiv)
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4-Methylbenzylamine (1.0 equiv)
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KCO, DMF
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Procedure :
Yield and Considerations
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Yield : ~50–55% due to competing elimination or over-alkylation.
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Advantages : Straightforward for small-scale synthesis.
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Challenges : Requires handling of corrosive SOCl and potential side reactions.
Comparative Analysis of Methods
| Parameter | Reductive Amination | Alkylation |
|---|---|---|
| Yield | 60–70% | 50–55% |
| Reaction Time | 3–4 hours | 12–24 hours |
| Purification | Column chromatography | Silica gel chromatography |
| Key Advantage | Mild conditions | No aldehyde required |
| Key Limitation | Moisture sensitivity | Hazardous reagents |
Salt Formation and Characterization
The final step involves converting the free base to the hydrobromide salt. This is achieved by dissolving the amine in anhydrous ether and adding HBr gas or a concentrated HBr solution. The precipitate is filtered and recrystallized from ethanol/ether.
Characterization Data :
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H NMR (500 MHz, DMSO-d): δ 7.25 (d, 2H, Ar-H), 6.85 (s, 1H, benzodioxole-H), 4.45 (s, 2H, CH-N), 2.35 (s, 3H, CH).
Scale-Up and Industrial Relevance
For industrial production, reductive amination is preferred due to higher yields and fewer purification steps. Continuous flow systems can enhance imine formation efficiency, while catalytic hydrogenation (e.g., H/Pd-C) may replace NaBH for greener synthesis .
Chemical Reactions Analysis
(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine hydrobromide is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole ring and the amine group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Modified Benzyl Groups
N-(1,3-Benzodioxol-5-ylmethyl)-4-methoxyaniline
- Structure : Replaces the 4-methylbenzyl group with a 4-methoxyphenyl group.
- Physicochemical Properties: Melting Point: 76–78°C (ethanol) Predicted Density: 1.256 g/cm³ Molecular Weight: 257.28 g/mol pKa: ~4.83 (indicating moderate basicity) .
Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine Hydrochloride
- Structure : Features a 3-ethoxy-4-methoxybenzyl group instead of 4-methylbenzyl.
- Physicochemical Properties: Hydrogen Bond Donors/Acceptors: 2/5 Topological Polar Surface Area (TPSA): 49 Ų Complexity: 354 (vs. simpler analogues) .
- Key Difference : The ethoxy and methoxy substituents increase steric bulk and polarity, likely improving water solubility but reducing membrane permeability.
Analogues with Aliphatic Amine Chains
4-(1,3-Benzodioxol-5-yl)butan-2-amine
- Structure : Contains a butan-2-amine chain instead of benzylamine.
- Physicochemical Properties :
Thiazole-Containing Hydrobromide Analogues
[3-Allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3,2-trifluoromethylphenyl)amine Hydrobromide
- Structure : Incorporates a thiazole ring and trifluoromethylphenyl group.
- Biological Activity :
- Key Difference : The thiazole moiety introduces conjugation and electronic effects absent in the target compound, enhancing bioactivity.
4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
- Structure : Combines benzodioxole and methylthiazole groups.
- Physicochemical Properties :
Salt Form Comparisons
| Property | (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine Hydrobromide | Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine Hydrochloride |
|---|---|---|
| Counterion | HBr | HCl |
| Hydrogen Bond Acceptors | Likely 3–4 | 5 |
| Solubility | Moderate (HBr salts generally soluble) | High (Cl⁻ salts often more soluble) |
| Stability | May decompose under humid conditions | Likely stable due to chloride’s low hygroscopicity |
.
Biological Activity
(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine hydrobromide, with the molecular formula C16H18BrNO2 and a molecular weight of 336.23 g/mol, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety and an amine group , which are known to influence its biological properties. The presence of the benzodioxole ring is particularly significant as it is commonly found in various bioactive compounds, contributing to antioxidant and neuroprotective effects.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which may play a role in various metabolic pathways.
- Receptor Binding : Its structural components facilitate binding to biological receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several key biological activities:
- Antioxidant Activity : Compounds with benzodioxole structures often demonstrate antioxidant properties, protecting cells from oxidative stress.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective roles, which could be valuable in treating neurodegenerative diseases.
- Antimicrobial Properties : Investigations into its antimicrobial efficacy have shown promise against various bacterial strains, indicating potential therapeutic applications .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (1,3-Benzodioxol-5-ylmethyl)(4-methylthio)benzylamine hydrobromide | Methylthio group instead of methyl | Antioxidant and enzyme inhibition |
| (1,3-Benzodioxol-5-ylmethyl)(4-methoxybenzyl)amine hydrobromide | Methoxy group substitution | Potential receptor binding and modulation |
This comparison highlights how variations in substituents can influence the biological activity and reactivity of these compounds.
Case Studies and Research Findings
- Antioxidant Activity Assessment : A study evaluated the antioxidant potential of various benzodioxole derivatives, including this compound. Results indicated significant protective effects against oxidative damage in cellular models.
- Neuroprotective Mechanisms : Research focusing on neuroprotection demonstrated that this compound could attenuate neuronal cell death induced by oxidative stress through modulation of signaling pathways associated with apoptosis.
- Antimicrobial Efficacy : In vitro studies assessed the antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). The findings suggested that the compound exhibited notable inhibitory effects on bacterial growth .
Q & A
Q. What are the key steps in synthesizing (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine hydrobromide?
The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 1,3-benzodioxol-5-ylmethylamine with 4-methylbenzyl bromide under basic conditions (e.g., potassium carbonate in dimethylformamide [DMF]) at elevated temperatures (~60–80°C) . Purification via column chromatography or recrystallization ensures product integrity. Reaction progress is monitored using thin-layer chromatography (TLC) .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): Assign peaks for aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm) to confirm structural integrity .
- Mass Spectrometry (MS): Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks for structural validation .
Q. What safety protocols are essential when handling this compound?
- Eye/Skin Exposure: Flush with water for 15 minutes; consult a physician if irritation persists .
- Ingestion: Immediate mouth rinsing (if conscious) and medical attention .
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles are mandatory .
Q. How can intermediates be purified during synthesis?
Use TLC to monitor reaction progress, followed by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) .
Q. What environmental fate studies are relevant for this compound?
Design experiments to assess biodegradation (microbial assays), photodegradation (UV exposure), and adsorption in soil/water systems. Measure half-lives using HPLC or LC-MS .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent Optimization: Replace DMF with greener solvents (e.g., acetonitrile) to improve scalability .
- Catalysis: Test palladium or copper catalysts for cross-coupling steps to reduce side reactions .
- Continuous Flow Reactors: Enhance reproducibility and reduce reaction times .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Variable Temperature NMR: Identify dynamic processes (e.g., rotamers) causing splitting .
- 2D NMR (COSY, HSQC): Assign ambiguous proton/carbon signals .
- Isotopic Labeling: Trace unexpected peaks to impurities or degradation products .
Q. What computational methods validate the compound’s electronic properties?
- Density Functional Theory (DFT): Calculate HOMO/LUMO energies and electrostatic potential maps to predict reactivity .
- Molecular Dynamics (MD): Simulate solvation effects and ligand-protein interactions .
Q. How to design assays for evaluating biological activity?
Q. What experimental frameworks assess environmental toxicity?
- Ecotoxicology: Expose Daphnia magna or zebrafish embryos to determine LC50 values .
- Bioaccumulation: Measure logP (octanol-water partition coefficient) and BCF (bioconcentration factor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
